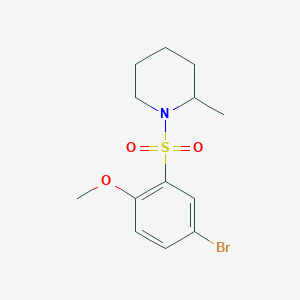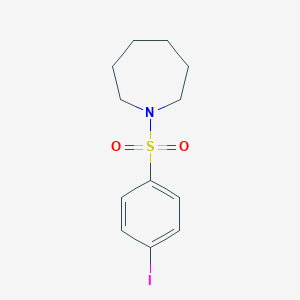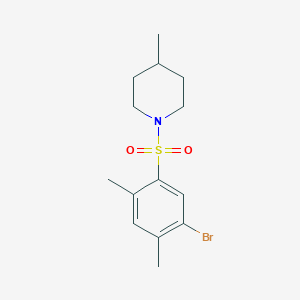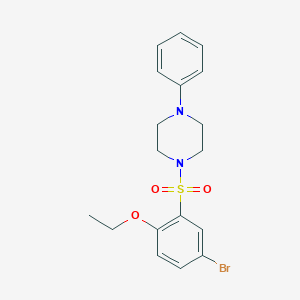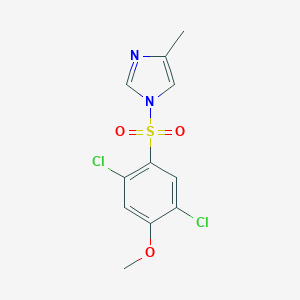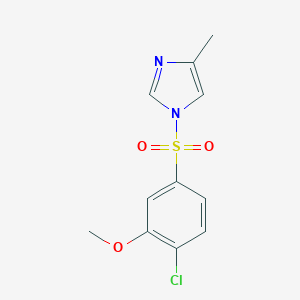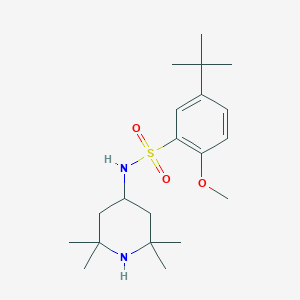
5-tert-butyl-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is an important chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is commonly referred to as TBS-355 and has been found to exhibit a wide range of biochemical and physiological effects that make it a promising candidate for various medical applications.
Aplicaciones Científicas De Investigación
Environmental Behavior and Fate of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), sharing structural motifs with the compound , are extensively studied for their environmental occurrence, fate, and human exposure. SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) and their transformation products have been detected in various environmental matrices and human tissues. Their widespread use in industrial and consumer products raises concerns about their potential toxicity, including hepatic toxicity and endocrine-disrupting effects. Future research directions include developing SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020).
Decomposition of Organic Pollutants
The decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor illustrates the potential of advanced oxidation processes in mitigating pollution from organic compounds. This approach, which could be relevant for compounds with similar stability and environmental concerns, demonstrates the feasibility of using radio frequency (RF) plasma reactors for environmental remediation (Hsieh et al., 2011).
Application in Membrane Technology for Purification
The use of polymer membranes for the purification of fuel additives, specifically the separation of methanol/MTBE mixtures via pervaporation, highlights the importance of material science in environmental technology. Research focusing on poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes for membrane fabrication could offer insights into the development of new materials for separating complex mixtures, potentially including those involving similar compounds (Pulyalina et al., 2020).
Environmental Impact of UV Filters
The environmental behavior and toxicological effects of UV filters such as ethylhexyl methoxycinnamate (EHMC) and butyl methoxydibenzoylmethane (BMDM) on aquatic ecosystems indicate the potential ecological risks associated with the widespread use of organic compounds in consumer products. These studies underscore the importance of assessing the environmental fate and biological impacts of synthetic compounds, including those with functional similarities (da Silva et al., 2021).
Insights into Etherification Processes
The critical review of various mechanisms for the etherification of glycerol provides valuable insights into the chemistry of ether formation, which is relevant to understanding the reactivity and potential applications of ethers in industrial chemistry. This includes the formation of mono-, di-, and tri-ethers, highlighting the complexity and versatility of etherification reactions (Palanychamy et al., 2022).
Propiedades
IUPAC Name |
5-tert-butyl-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O3S/c1-18(2,3)14-9-10-16(25-8)17(11-14)26(23,24)21-15-12-19(4,5)22-20(6,7)13-15/h9-11,15,21-22H,12-13H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIHQJSNNMJNOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=CC(=C2)C(C)(C)C)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

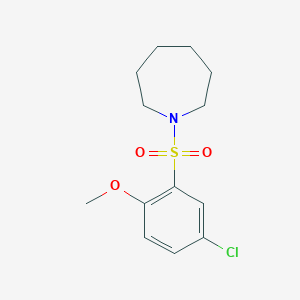

![Ethyl 4-[(4-iodophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B345275.png)
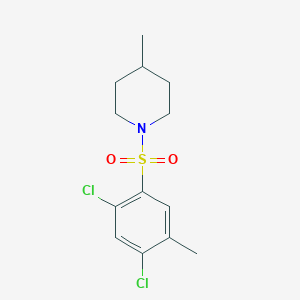
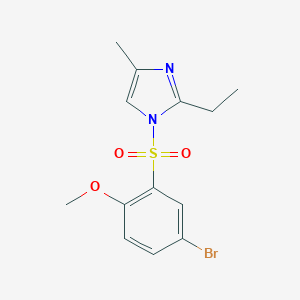
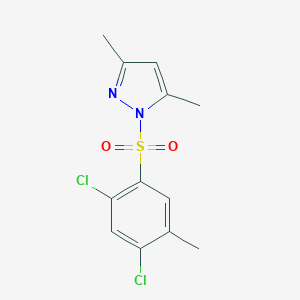
![1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B345281.png)
